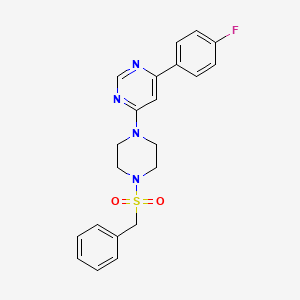![molecular formula C20H18ClFN4O2S B11269053 4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11269053.png)
4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a pyrimidine core with a piperazine moiety and a 4-fluorophenyl group.
- The compound’s full IUPAC name is 4-[(3-[(4-cyclopropylcarbonyl)piperazin-1-yl]carbonyl)-4-fluorophenyl]methyl(2H)phthalazin-1-one .
Olaparib: is a potent poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
Preparation Methods
Chemical Reactions Analysis
Reactions: Olaparib undergoes various reactions, including substitutions, reductions, and cyclizations during its synthesis.
Common Reagents and Conditions: Reagents like 3,6-dichloropyridazine, 1-(4-chlorophenyl)piperazine, and solvents like ethanol are used.
Major Products: The final product is Olaparib itself, which inhibits PARP enzymes.
Scientific Research Applications
Cancer Treatment: Olaparib is primarily used in cancer therapy, especially for patients with BRCA-mutated ovarian, breast, and prostate cancers.
Biology: It aids in understanding DNA repair mechanisms and PARP inhibition.
Medicine: Clinical trials explore its efficacy in other cancer types and combination therapies.
Industry: Olaparib’s production and formulation contribute to the pharmaceutical industry.
Mechanism of Action
Targets: Olaparib inhibits PARP enzymes involved in DNA repair.
Pathways: By blocking PARP, it prevents DNA repair, leading to synthetic lethality in cancer cells with defective homologous recombination repair.
Comparison with Similar Compounds
Uniqueness: Olaparib’s unique features include its specific PARP inhibition and clinical success.
Similar Compounds: Other PARP inhibitors like , , and are related compounds.
Properties
Molecular Formula |
C20H18ClFN4O2S |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C20H18ClFN4O2S/c21-16-2-1-3-18(12-16)29(27,28)26-10-8-25(9-11-26)20-13-19(23-14-24-20)15-4-6-17(22)7-5-15/h1-7,12-14H,8-11H2 |
InChI Key |
HDGAWBQUEAINMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[({3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophen-2-yl}carbonyl)amino]benzoate](/img/structure/B11268981.png)
![N-(2,6-Dimethylphenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide](/img/structure/B11268988.png)
![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11268993.png)
![3-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11268997.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}methanone](/img/structure/B11269008.png)
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11269011.png)
![ethyl 5-[(4-fluorobenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B11269012.png)
![3-Bromo-N'-[(Z)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11269032.png)

![3-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11269034.png)
![N-(4-(benzyloxy)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B11269048.png)
![2-[3-(4-Chlorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11269055.png)
![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-6-(phenylsulfonyl)pyridazine](/img/structure/B11269059.png)
